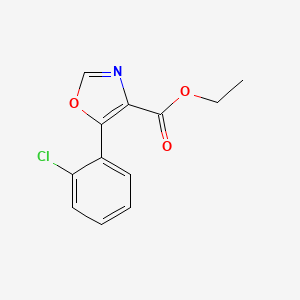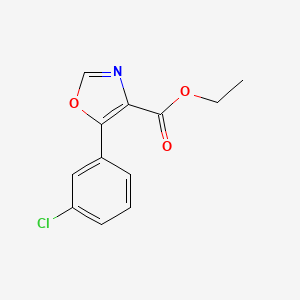
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is an organic compound used in scientific research. It is a yellow crystalline solid with a molecular formula of C10H7F3O2 and a molecular weight of 214.15 g/mol. It is soluble in most organic solvents, such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). This compound has a variety of applications in research, including synthesis, analysis, and biological studies.
Wirkmechanismus
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% binds to certain proteins, enzymes, and other molecules, resulting in a conformational change in the molecule. This conformational change can result in the inhibition of the activity of the molecule, or it can result in the activation of the molecule.
Biochemical and Physiological Effects
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and it is soluble in most organic solvents, making it easy to use in synthesis and analysis. However, it is important to note that this compound is toxic and should be handled with caution.
Zukünftige Richtungen
The future of 2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is promising. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in drug discovery and development. Finally, further research is needed to explore its potential applications in the fields of agriculture, food science, and environmental science.
Synthesemethoden
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% can be synthesized by the reaction of 2-hydroxy-5-(3-trifluoromethylphenyl)phenol with formic acid in the presence of a catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 3-4 hours. The product is then cooled and filtered before being purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of heterocyclic compounds. It is also used in the analysis of organic compounds, such as the determination of the relative amounts of different compounds in a mixture. In addition, it is used as a probe in biological studies, as it can be used to detect the presence of certain proteins, enzymes, and other molecules.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATTVTHOZZZEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626533 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-trifluoromethylphenyl)phenol | |
CAS RN |
343603-94-1 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














